molecular formula C21H23N3O3 B11321285 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11321285
M. Wt: 365.4 g/mol
InChI Key: UNEXWFFJJLSXGR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.

    Coupling Reactions: The final step involves coupling the furan, piperidine, and oxazole rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furanones

    Reduction: Oxazolines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c25-21(17-14-20(27-23-17)16-8-3-1-4-9-16)22-15-18(19-10-7-13-26-19)24-11-5-2-6-12-24/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15H2,(H,22,25)

InChI Key

UNEXWFFJJLSXGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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